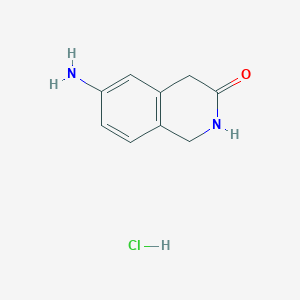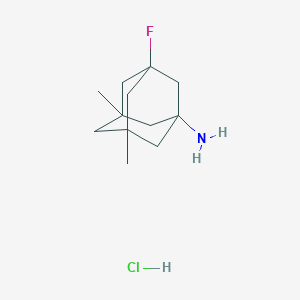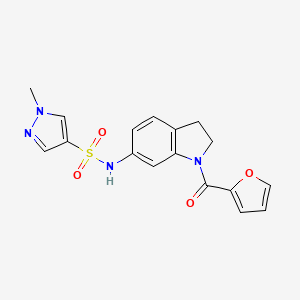
6-氨基-1,2-二氢异喹啉-3(4H)-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride is a chemical compound that has been studied for its potential use in the treatment of Alzheimer’s disease . The compound is based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one .
Synthesis Analysis
The synthesis of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives has been described in the literature . The design of these compounds was based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one, which was generated from the 3D structures of compound (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate .Molecular Structure Analysis
The molecular structure of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride is based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one . This structure was generated from the 3D structures of compound (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate .科学研究应用
Alzheimer’s Disease Treatment
One of the prominent applications of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is in the treatment of Alzheimer’s disease (AD) . This compound has been evaluated as a dual inhibitor for acetylcholinesterase (AChE) and β-secretase (BACE 1) . These enzymes are significant in the progression of Alzheimer’s disease, and inhibitors that can target both have the potential to be more effective in treating this condition. The compound’s ability to scavenge hydrogen peroxide also suggests it could help reduce reactive oxygen species (ROS) in the brain of AD patients, which is beneficial since oxidative stress is a factor in Alzheimer’s disease progression .
Neuroprotective Agent
The neuroprotective properties of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride make it a candidate for protecting neurons against various types of damage. By inhibiting enzymes like AChE and BACE 1, it may help preserve cholinergic neurons in the central nervous system, which are crucial for cognitive function and are affected in neurodegenerative diseases such as AD .
Antioxidant Activity
This compound exhibits antioxidant activity, particularly in scavenging hydrogen peroxide . This activity is essential in combating oxidative stress, which is implicated in the pathogenesis of several chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Multi-Target-Directed Ligand (MTDL) Approach
The multi-target-directed ligand approach is a strategy used in drug design to develop multifunctional agents that can interact with multiple targets simultaneously. 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride serves as a scaffold for creating new derivatives that can act as dual inhibitors for AChE and BACE 1, exemplifying the MTDL approach in medicinal chemistry .
Molecular Biology Research
In molecular biology, this compound’s structure can be used to understand the interaction between small molecules and enzymes. It serves as a model for studying the binding affinities and inhibitory mechanisms of potential therapeutic agents against targets like AChE and BACE 1 .
Drug Development
The compound’s role in drug development is significant, especially in the context of designing drugs for complex diseases like Alzheimer’s, where a single-target approach may not be effective. Its dual inhibitory action provides a foundation for developing drugs with a broader therapeutic impact .
作用机制
Target of Action
The compound 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride primarily targets Acetylcholinesterase (AChE) and β-Secretase (BACE 1) . These enzymes play crucial roles in the progression of Alzheimer’s disease (AD). AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine (ACh), while BACE 1 is responsible for the production of amyloid-β peptides, which accumulate abnormally in AD.
Mode of Action
This compound acts as a dual inhibitor of AChE and BACE 1 . By inhibiting these enzymes, it interferes with the breakdown of acetylcholine and the production of amyloid-β peptides. This dual inhibition approach can potentially slow down the progression of AD.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of AD. On the other hand, the inhibition of BACE 1 can reduce the production of amyloid-β peptides, thereby slowing down the formation of amyloid plaques, a hallmark of AD .
Result of Action
The compound’s action results in enhanced cholinergic transmission and reduced amyloid plaque formation, which can potentially slow down the progression of AD and alleviate its symptoms . Furthermore, it also exhibits hydrogen peroxide scavenging activity, which could help to reduce the reactive oxygen species (ROS) in the brain of AD patients .
未来方向
The study of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives as potential treatments for Alzheimer’s disease is a promising area of research . The multitarget-directed ligand (MTDL) approach has been increasingly investigated by many researchers, which have designed a lot of various compounds aiming to different targets by making use of this approach . This approach could lead to the development of more effective treatments for Alzheimer’s disease in the future.
属性
IUPAC Name |
6-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-9(12)4-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXKJCBZZNSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)


![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)
![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)
![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)


![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)